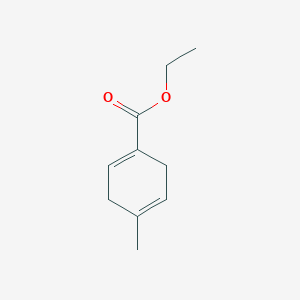

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester

Description

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester (CAS: 118451-60-8 and 72431-21-1) is a cyclic diene ester with a methyl substituent at position 4 and an ethyl ester group at position 1 of the cyclohexadiene ring. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol (calculated). This compound serves as a critical intermediate in synthesizing D,L-Gabaculine, a neuroactive compound . Commercial suppliers list it at €182.00/100 mg (CymitQuimica) and $320.00/100 mg (Santa Cruz Biotechnology), reflecting its specialized synthetic role .

Properties

IUPAC Name |

ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSBNDPCHBRWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC(=CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,4-cyclohexadiene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification)

In aqueous NaOH or KOH, the ester forms the carboxylate salt, which is protonated with HCl to give 1,4-cyclohexadiene-1-carboxylic acid and ethanol:

Mechanism :

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of ethoxide, yielding the carboxylate ion.

Acid-Catalyzed Hydrolysis

In concentrated HCl or HSO, the ester is protonated at the carbonyl oxygen, enhancing electrophilicity. Subsequent water addition and proton transfer yield the carboxylic acid and ethanol .

Diels-Alder Cycloaddition

The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride, acrylonitrile).

Reaction Characteristics

-

Regiochemistry : The ester and methyl groups influence electron density, directing dienophiles to the less substituted double bond.

-

Endo Rule : Favors endo transition states due to secondary orbital interactions between the ester carbonyl and dienophile .

Example :

Conditions :

Transesterification

The ethyl ester undergoes transesterification with alcohols (e.g., methanol) under acid or base catalysis:

Key Factors :

-

Base catalysis (e.g., NaOCH) accelerates nucleophilic acyl substitution.

Comparative Reactivity with Structural Analogs

The methyl and ester substituents significantly alter reactivity compared to simpler cyclohexadiene esters:

Reduction

-

LiAlH4_44 : Reduces the ester to a primary alcohol, though the diene may undergo concurrent hydrogenation .

-

Catalytic Hydrogenation : Converts the diene to a cyclohexane derivative under H/Pd-C .

Oxidation

-

Ozone or KMnO4_44 : Cleaves the diene to form diketones or carboxylic acids, depending on conditions .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Hydrolysis : Reacts with water to yield 1,4-cyclohexadiene-1-carboxylic acid and ethanol.

- Oxidation and Reduction : Can be transformed into carboxylic acids or ketones upon oxidation and into alcohols upon reduction.

Biological Studies

In biological research, the compound is utilized in studies involving:

- Enzyme-Catalyzed Reactions : It can serve as a substrate for investigating metabolic pathways and enzyme mechanisms.

- Pharmaceutical Development : The compound may act as a precursor for synthesizing pharmaceutical agents targeting various diseases due to its functional groups that can be modified for drug development .

Industrial Applications

The compound is also applied in industrial contexts:

- Production of Fragrances and Flavors : Due to its pleasant olfactory properties, it is used in the formulation of perfumes and flavoring agents.

- Fine Chemicals Production : It is involved in the synthesis of fine chemicals used in various applications across different industries.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study highlighted the use of 1,4-cyclohexadiene derivatives in synthesizing anti-inflammatory drugs. The compound was modified to enhance its biological activity while maintaining low toxicity profiles. This approach demonstrated its potential as a scaffold for developing new therapeutic agents against chronic diseases such as rheumatism and systemic lupus erythematosus .

Case Study 2: Photooxygenation Reactions

Research on the photooxygenation of 1,4-cyclohexadienes revealed interesting regioselectivity influenced by substituents like methyl groups. The study found that the compound could undergo ene reactions with singlet oxygen, forming hydroperoxides with moderate yields. This behavior is essential for developing oxidative processes in organic synthesis .

Mechanism of Action

The mechanism of action of 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexadiene ring and the methyl substituent, which can affect its binding to enzymes and other proteins.

Comparison with Similar Compounds

1,4-Cyclohexadiene-1-carboxylic acid, methyl ester (CAS: 50983-21-6)

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.16 g/mol

- Key Differences: Ester Group: Methyl ester (vs. ethyl), reducing steric bulk and hydrophobicity. Substituents: Lacks the 4-methyl group, simplifying the cyclohexadiene ring.

- Physical Properties : Lower boiling point compared to the ethyl analog due to smaller molecular weight .

Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate (CAS: Not specified)

- Molecular Formula : C₁₀H₁₄O₂ (estimated)

- Key Differences :

- Ring Structure : Cyclohexene (one double bond) vs. cyclohexadiene (two double bonds), reducing conjugation and reactivity.

- Substituents : Two methyl groups (positions 1 and 4) enhance steric hindrance.

- Reactivity : Less prone to Diels-Alder reactions due to fewer conjugated double bonds .

1,4-Cyclopentadiene-1-carboxylic acid, methyl ester (CAS: 73223-48-0)

- Molecular Formula : C₇H₈O₂

- Molecular Weight : 124.14 g/mol

- Applications: Limited commercial availability; structural analogs are rare in pharmaceutical synthesis .

Structural and Functional Analysis

Molecular Features Influencing Reactivity

- Conjugation : The cyclohexadiene system in the target compound enables conjugation across the diene, enhancing participation in cycloaddition reactions (e.g., Diels-Alder).

- Substituent Effects : The 4-methyl group stabilizes the ring via hyperconjugation but may hinder nucleophilic attacks at adjacent positions.

Tabulated Comparison of Key Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (100 mg) | Primary Application |

|---|---|---|---|---|---|---|

| Target Compound | 118451-60-8 | C₁₀H₁₄O₂ | 166.22 | 4-methyl, ethyl ester | €182.00 | D,L-Gabaculine synthesis |

| 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester | 50983-21-6 | C₈H₁₀O₂ | 138.16 | Methyl ester | Not listed | General synthesis |

| Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate | - | C₁₀H₁₄O₂ | ~166.22 | 1,4-dimethyl | Not available | Unspecified |

| 1,4-Cyclopentadiene-1-carboxylic acid, methyl ester | 73223-48-0 | C₇H₈O₂ | 124.14 | None | Not available | Research chemical |

Biological Activity

1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester (commonly referred to as MCCEE) is an organic compound with the molecular formula C10H14O2. This compound features a cyclohexadiene ring and is utilized in various chemical and biological applications, particularly in research settings. Understanding its biological activity is crucial for its potential applications in pharmaceuticals, agrochemicals, and other fields.

Chemical Structure and Properties

MCCEE is characterized by:

- Cyclohexadiene Ring : A six-membered carbon ring with two double bonds.

- Carboxylic Acid Group : Attached to the first carbon of the ring.

- Ester Group : An ethyl ester group attached to the same carbon as the carboxylic acid.

- Methyl Group : A methyl substituent at the fourth carbon.

This unique structure allows MCCEE to participate in various biochemical reactions and interactions.

Biological Activity Overview

The biological activity of MCCEE has been explored primarily through its interactions with enzymes and metabolic pathways. Below are key findings regarding its biological activity:

Enzyme Interactions

MCCEE has been identified as a substrate for certain enzymes, particularly carboxylesterases. These enzymes catalyze the hydrolysis of ester bonds, making MCCEE relevant in studies involving:

- Biocatalysis : Carboxylesterases have been shown to facilitate enantioselective synthesis of chiral compounds, which are vital in pharmaceutical applications .

- Metabolic Pathways : The compound can be involved in metabolic transformations that yield biologically active metabolites.

Toxicological Studies

Toxicological assessments of related compounds indicate that MCCEE may exhibit varying degrees of toxicity depending on dosage and exposure routes. For instance:

- In animal studies, effects such as increased caecum size and slight mucosal hyperplasia were observed at doses ranging from 500 mg/kg to 1000 mg/kg .

- No significant carcinogenic or reproductive effects were noted, suggesting a relatively safe profile at lower dosages.

Case Studies and Research Findings

Several studies have investigated the biological implications of MCCEE and its derivatives:

- Carboxylesterase Activity :

- Synthesis of Pharmaceuticals :

-

Biochemical Pathways :

- Investigations into the biochemical pathways involving MCCEE reveal its potential role in producing reactive intermediates that can participate in further chemical transformations, enhancing its utility in organic synthesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| MCCEE | MCCEE Structure | Substrate for carboxylesterases; potential pharmaceutical applications |

| 1,4-Cyclohexadiene-1-carboxylic acid | Lacks ester group | More reactive; used in direct syntheses |

| 1,4-Cyclohexadiene-1-carboxylic acid methyl ester | Similar structure; methyl instead of ethyl | Less versatile than MCCEE due to sterics |

Q & A

What are the key synthetic routes for preparing 1,4-cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester, and how do reaction conditions influence regioselectivity?

Level: Advanced

Methodological Answer:

The synthesis typically involves Diels-Alder reactions or esterification of diene precursors . For example, analogous compounds like ethyl esters of cyclohexadiene derivatives (e.g., "1,3-Cyclohexadiene-1-carboxylic acid, 2-ethoxy-4-methyl-, ethyl ester" ) are synthesized via acid-catalyzed esterification of carboxylic acids with ethanol. Regioselectivity in diene formation can be optimized using Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states. Advanced routes may employ microwave-assisted synthesis to enhance reaction rates and selectivity. Contradictions in yield or regiochemistry across studies often arise from solvent polarity, temperature gradients, or catalyst loading .

How can computational methods predict the stability of the conjugated diene system in this compound under varying pH conditions?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density of the 1,4-cyclohexadiene system to predict protonation sites and hydrolysis susceptibility. For instance, studies on similar esters (e.g., ethyl 4-methylpentanoate) show that acidic conditions promote ester hydrolysis via nucleophilic acyl substitution, while neutral/basic conditions stabilize the diene . Advanced researchers should validate computational predictions with pH-dependent NMR or UV-Vis spectroscopy to track conjugation changes .

What analytical techniques are most effective for characterizing this compound’s purity and structural isomers?

Level: Basic

Methodological Answer:

GC-MS and HPLC are standard for purity assessment. For example, GC-MS retention indices (e.g., DB-5 columns, He carrier gas) can differentiate isomers by comparing fragmentation patterns to libraries . ¹H/¹³C NMR resolves structural isomers: the ethyl ester’s triplet (~1.2 ppm) and quartet (~4.1 ppm) distinguish it from methyl esters, while the diene’s coupling constants (J = 8–10 Hz) confirm conjugation .

How does the compound’s volatility impact its utility in ecological or microbiological studies?

Level: Advanced

Methodological Answer:

The ethyl ester group enhances volatility, making it suitable for headspace solid-phase microextraction (SPME) in studies of insect behavior or microbial metabolites. For example, analogous esters like "pentanoic acid, 4-methyl-, ethyl ester" are detected in honeybee attraction assays and mammalian microbiome analyses using SPME-GC-MS . Researchers must calibrate extraction temperatures (e.g., 40–60°C) to balance volatility and thermal stability .

What contradictions exist in reported stability data, and how can they be resolved experimentally?

Level: Advanced

Methodological Answer:

Discrepancies in thermal or hydrolytic stability often stem from matrix effects (e.g., solvent polarity, trace water). For example, studies on cyclohexane-derived esters show accelerated degradation in polar aprotic solvents (e.g., DMF) versus non-polar solvents (hexane) . To resolve contradictions, conduct accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) with HPLC-UV monitoring at λ = 210–240 nm. Kinetic modeling (Arrhenius plots) can extrapolate shelf-life .

How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?

Level: Advanced

Methodological Answer:

¹³C-labeled ethyl esters enable tracking via LC-MS/MS or NMR metabolomics . For instance, deuterium labeling at the methyl group (CD₃) can distinguish parent compounds from metabolites in mass spectra. Studies on similar esters in microbial communities use isotopomer ratio analysis to map degradation pathways (e.g., β-oxidation vs. esterase cleavage) .

What role does the 1,4-diene system play in UV-induced reactivity, and how is this relevant to photostability studies?

Level: Advanced

Methodological Answer:

The conjugated diene absorbs UV light (λmax ~220–260 nm), leading to [4+2] cycloaddition or isomerization. Photostability assays under UVA/UVB irradiation (e.g., 315–400 nm) with HPLC-DAD quantify degradation products. For example, cyclohexadiene esters in sunscreens require photostability additives (e.g., octocrylene) to prevent cis-trans isomerization .

How do steric effects from the 4-methyl group influence nucleophilic attack at the ester carbonyl?

Level: Advanced

Methodological Answer:

The methyl group introduces steric hindrance, slowing hydrolysis. Kinetic studies using pseudo-first-order conditions (excess NaOH) show rate constants (k) 2–3× lower for 4-methyl esters versus unsubstituted analogs. Computational models (e.g., molecular docking) further reveal reduced accessibility to the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.